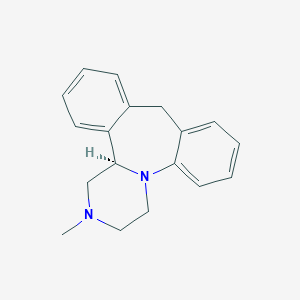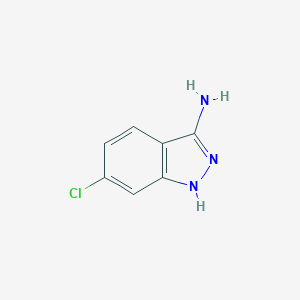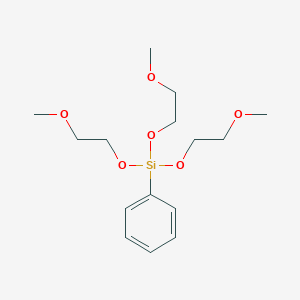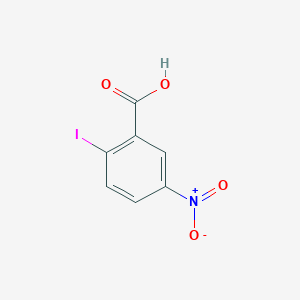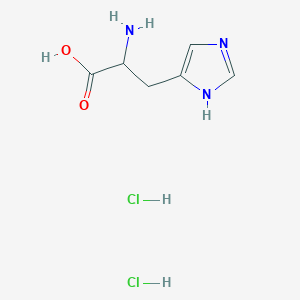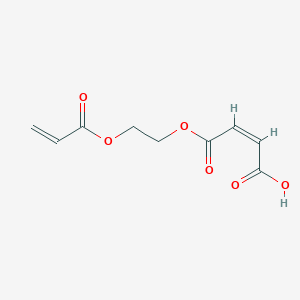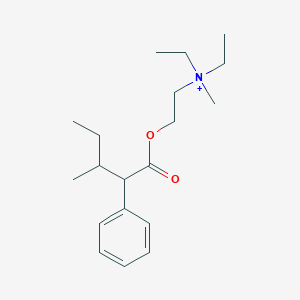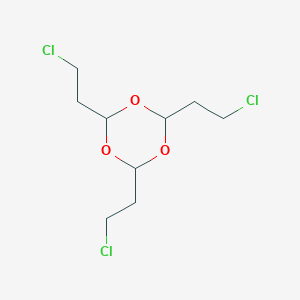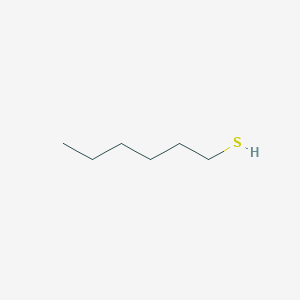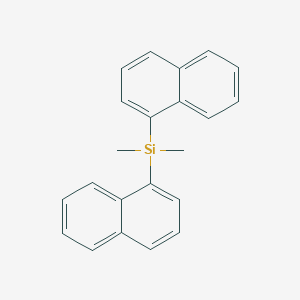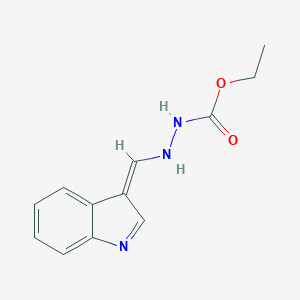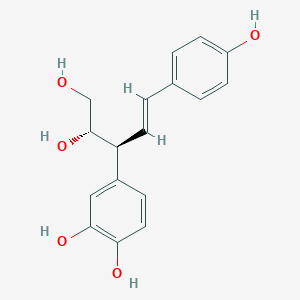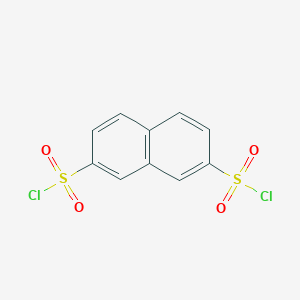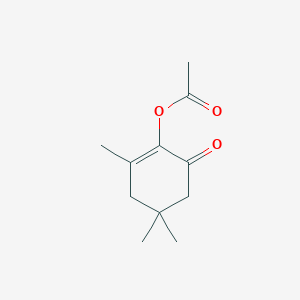
2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate
Vue d'ensemble
Description
2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, also known as TOCHA, is a compound that has gained attention in scientific research due to its potential applications in various fields. TOCHA is a cyclic ketone that is synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate is not fully understood, but it is believed to interact with various enzymes and proteins in the body, leading to its observed biological effects. 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to scavenge free radicals, which can cause oxidative damage to cells.
Effets Biochimiques Et Physiologiques
2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro and animal studies have demonstrated that 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate in lab experiments include its unique structure, which allows for the synthesis of new compounds with potentially valuable properties, and its observed biological effects, which make it a potential candidate for the development of new drugs. However, the limitations of using 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate in lab experiments include its complex synthesis process, which can be time-consuming and costly, and its potential toxicity, which requires careful handling and control.
Orientations Futures
There are several future directions for the scientific research on 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, including:
1. Further investigation of its mechanism of action and potential targets in the body.
2. Development of new drugs based on the anti-inflammatory, antioxidant, and anti-cancer properties of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate.
3. Exploration of its potential applications in materials science and nanotechnology.
4. Investigation of the safety and toxicity of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate in various contexts.
5. Synthesis of new derivatives of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate with potentially valuable properties.
In conclusion, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, or 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate, is a compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure, mechanism of action, and observed biological effects make it a valuable candidate for the development of new drugs, fragrances, and materials. Further research is needed to fully understand its potential and limitations and to explore new directions for its scientific applications.
Méthodes De Synthèse
2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate is synthesized through a multi-step process that involves the reaction of cyclohexanone with acetic anhydride and various reagents to produce the final product. The synthesis of 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate is a complex process that requires careful control of reaction conditions, and its purity and yield are critical for its scientific applications.
Applications De Recherche Scientifique
2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been investigated for its potential applications in various fields, including pharmaceuticals, flavor and fragrance, and materials science. In pharmaceuticals, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. In flavor and fragrance, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has a fruity and floral aroma, making it a valuable ingredient in perfumes and other fragrances. In materials science, 2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate has been used as a building block for the synthesis of new polymers and materials with unique properties.
Propriétés
IUPAC Name |
(2,4,4-trimethyl-6-oxocyclohexen-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-7-5-11(3,4)6-9(13)10(7)14-8(2)12/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNFIEWAZMYSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286579 | |
| Record name | 2,4,4-trimethyl-6-oxocyclohex-1-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethyl-6-oxocyclohex-1-en-1-yl acetate | |
CAS RN |
17304-81-3 | |
| Record name | NSC46568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4-trimethyl-6-oxocyclohex-1-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




